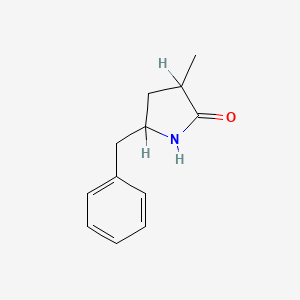

5-benzyl-3-methylpyrrolidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

5-benzyl-3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-7-11(13-12(9)14)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMFKCWRVDOCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913822 | |

| Record name | 2-Benzyl-4-methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97562-04-4 | |

| Record name | 2-Pyrrolidinone, 3-methyl-5-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097562044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-4-methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Architecture and Stereocontrolled Synthesis of 5-Benzyl-3-methylpyrrolidin-2-one: A Technical Guide

Executive Summary

The γ-lactam (pyrrolidin-2-one) ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous neurotropic agents, racetams, and protease inhibitors. Among its functionalized derivatives, 5-benzyl-3-methylpyrrolidin-2-one presents a highly specific stereochemical profile due to its chiral centers at the C3 and C5 positions. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, mechanistic synthesis, and experimental causality behind the stereocontrolled generation of this molecule.

The protocols detailed herein are designed as self-validating systems, ensuring that researchers can achieve high enantiomeric excess (>99% ee) and robust yields by strictly adhering to the thermodynamic and kinetic controls described.

Physicochemical Profile & Molecular Architecture

Understanding the baseline metrics of 5-benzyl-3-methylpyrrolidin-2-one is critical for downstream analytical validation (e.g., LC-MS/MS and NMR). The molecule features a hydrophobic benzyl group that enhances lipophilicity and blood-brain barrier (BBB) permeability, alongside a methyl group that restricts conformational flexibility, thereby increasing potential target binding affinity.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Significance | Source |

| Chemical Name | 5-benzyl-3-methylpyrrolidin-2-one | Standard IUPAC nomenclature | [1] |

| CAS Registry Number | 97562-04-4 | Unique identifier for procurement | [1] |

| Molecular Formula | C₁₂H₁₅NO | Elemental composition | [2] |

| Molecular Weight | 189.26 g/mol | Bulk mass calculation | [1] |

| Monoisotopic Mass | 189.11537 Da | Exact mass for High-Res MS (HRMS) | [2] |

| Predicted CCS [M+H]⁺ | 142.3 Ų | Ion mobility spectrometry calibration | [2] |

| InChIKey | WPMFKCWRVDOCEC-UHFFFAOYSA-N | Database cross-referencing | [2] |

Stereocontrolled Synthesis Workflow

The de novo synthesis of functionalized γ-lactams requires stringent stereocontrol. The most robust, field-proven methodology leverages the nucleophilic ring-opening of chiral aziridines using pseudoephedrine-derived aza-enolates, as established in the seminal work by[3]. This protocol is a self-validating system: the intrinsic geometry of the enolate dictates the facial selectivity of the attack, ensuring high diastereoselection.

Figure 1: Stereocontrolled synthesis pathway of 5-benzyl-3-methylpyrrolidin-2-one.

Experimental Protocols & Mechanistic Causality

Do not merely execute the steps below; it is imperative to understand the thermodynamic and kinetic causality driving each reaction phase to troubleshoot effectively[4].

Phase 1: Aza-Enolate Formation and Aziridine Ring-Opening

-

Preparation of the Aza-enolate: Dissolve (S,S)-(+)-pseudoephedrine propionamide in anhydrous THF. Cool the system to -78 °C under an inert argon atmosphere. Add Lithium hexamethyldisilazide (LHMDS) dropwise.

-

Causality: LHMDS acts as a bulky, non-nucleophilic base that quantitatively deprotonates the propionamide without attacking the carbonyl. This establishes a rigid Z-enolate geometry coordinated by the lithium cation, which is essential for downstream stereocontrol[3].

-

-

Nucleophilic Attack: Introduce (S)-2-benzyl-1-tosylaziridine to the enolate solution. Maintain at -78 °C for 1 hour, then gradually warm to room temperature.

-

Causality: The chiral auxiliary shields one face of the enolate, forcing a highly diastereoselective nucleophilic attack on the less hindered carbon of the activated aziridine ring. The stereogenic center of the aziridine creates a "matched" combination with the auxiliary, maximizing yield[3].

-

Phase 2: Auxiliary Cleavage and Esterification

-

Hydrolysis: Reflux the resulting γ-aminoamide adduct in 4 M H₂SO₄/dioxane (1:1 v/v) for 12 hours.

-

Causality: Harsh acidic conditions are required to cleave the robust pseudoephedrine amide bond. The acidic environment simultaneously protonates the amine, preventing premature intramolecular lactamization and preserving the delicate α-stereocenter[4].

-

-

Esterification: Treat the isolated α-methyl-γ-amino acid with thionyl chloride in methanol at 0 °C to yield the corresponding methyl ester.

Phase 3: Base-Promoted Lactamization (Ring Closure)

-

Cyclization: Dissolve the α-methyl-γ-aminoester in anhydrous THF and cool to -20 °C. Add LHMDS (1.1 equivalents).

-

Causality: The low temperature (-20 °C) is the critical failure point of this protocol. It provides exactly enough thermal energy for the deprotonated sulfonamide nitrogen to attack the ester carbonyl, while strictly suppressing any enolization at the C3 position. Enolization here would lead to immediate racemization of the newly established methyl stereocenter[4].

-

-

Detosylation: Remove the N-tosyl protecting group using sodium amalgam (Na/Hg) or magnesium in methanol to yield the final free γ-lactam.

Figure 2: Stereochemical logic of chiral auxiliary-directed aziridine ring opening.

Pharmacological Context of the γ-Lactam Scaffold

The synthesis of 5-benzyl-3-methylpyrrolidin-2-one is not merely an academic exercise; it represents the construction of a highly optimized pharmacophore. The γ-lactam ring is a bioisostere for peptides, offering high proteolytic stability. By introducing a benzyl group at C5, researchers can target hydrophobic pockets in neuroreceptors, while the C3 methyl group restricts the ring pucker, locking the molecule into a bioactive conformation. This precise spatial arrangement is what differentiates a highly potent CNS drug candidate from an inactive stereoisomer.

References

-

PubChemLite. "5-benzyl-3-methylpyrrolidin-2-one (C12H15NO)." University of Luxembourg / LCSB. URL: [Link]

-

Vicario, J. L., et al. "Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones." The Journal of Organic Chemistry, 2001, 66(17), 5801–5807. URL:[Link]

Sources

Thermodynamic Stability of 5-Benzyl-3-Methylpyrrolidin-2-One Derivatives: A Technical Guide for Drug Development

Executive Summary

The γ -lactam (pyrrolidin-2-one) ring is a privileged scaffold in medicinal chemistry, forming the structural core of nootropics, anticonvulsants, and highly potent, orally active factor Xa inhibitors[1]. As a Senior Application Scientist, I have frequently observed that the clinical viability of these molecules hinges not just on their target affinity, but on their thermodynamic stability during formulation and storage.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 5-benzyl-3-methylpyrrolidin-2-one derivatives . By dissecting the energetic contributions of the 5-benzyl and 3-methyl substituents, this guide establishes a predictive framework for degradation pathways and provides field-proven, self-validating experimental protocols for thermodynamic profiling.

Structural Thermodynamics of the Pyrrolidin-2-One Core

The baseline stability of the pyrrolidin-2-one core is governed by the delicate balance between amide resonance stabilization and the inherent angle strain of the five-membered ring. Unlike unstrained acyclic secondary amides, the γ -lactam ring possesses a slightly higher ground-state enthalpy[2].

Substituent Energetics: The Push-Pull of Stability

The introduction of substituents at the C3 and C5 positions fundamentally alters the thermodynamic landscape of the molecule:

-

3-Methyl Group (Kinetic & Thermodynamic Shielding): The methyl group at the alpha-carbon (C3) introduces hyperconjugative stabilization to the lactam carbonyl. More importantly, it provides steric hindrance. By increasing the activation free energy ( ΔG‡ ) required for a nucleophile (such as water or hydroxide) to achieve the Bürgi-Dunitz trajectory during attack, the 3-methyl group thermodynamically favors the closed-ring state over the transition state of hydrolysis.

-

5-Benzyl Group (Solvation Entropy & Oxidative Risk): The bulky benzyl group at C5 dictates the molecule's solvation thermodynamics. The enthalpy of solvation for pyrrolidone derivatives is highly correlated with the solvent's hydrogen-bond donating ability[3]. The hydrophobic bulk of the benzyl group forces water molecules into highly ordered clathrate-like structures, resulting in a significant entropic penalty ( −TΔS ) during aqueous solvation. While this drives lipophilicity (beneficial for oral bioavailability[1]), the benzylic carbon introduces a thermodynamic vulnerability to autoxidation due to the stability of the resulting benzylic radical.

Density Functional Theory (DFT) calculations on substituted pyrrolidinones confirm that such structural modifications significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, directly dictating their chemical reactivity and stability profiles[4].

Primary Degradation Pathways & Thermodynamic Drivers

Understanding the causality behind degradation allows formulation scientists to shift the thermodynamic equilibrium in favor of the intact Active Pharmaceutical Ingredient (API).

-

Hydrolysis (Acid/Base Catalyzed): The primary degradation pathway for lactams is the cleavage of the cyclic amide bond. In alkaline conditions, the attack of OH− is highly exothermic. The thermodynamic sink of this reaction is the formation of the linear amino acid derivative.

-

Oxidation: The 5-benzyl group contains a highly reactive benzylic C−H bond. Exposure to reactive oxygen species (ROS) or UV light initiates a radical chain reaction, leading to the formation of hydroperoxides.

Fig 1: Thermodynamic degradation pathways of 5-benzyl-3-methylpyrrolidin-2-one.

Experimental Workflows for Thermodynamic Profiling

To build a robust formulation, we must move beyond simple shelf-life observations and empirically measure the thermodynamic parameters ( ΔH,ΔS,ΔG ) of the API. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Isothermal Microcalorimetry (IMC) for Solvation Thermodynamics

Causality: Traditional HPLC only provides kinetic rates. IMC is chosen here because it directly measures the enthalpy of cleavage and solvation in real-time, allowing us to isolate the specific energetic penalty of the 5-benzyl group in various excipient matrices.

-

Preparation: Accurately weigh 5.0 mg of the 5-benzyl-3-methylpyrrolidin-2-one derivative into a glass ampoule[5].

-

Solvent Equilibration: Load the reference ampoule with the exact volume of the target solvent (e.g., buffered aqueous solution at pH 7.4). Equilibrate the calorimeter to exactly 298.15 K.

-

Titration & Measurement: Initiate the break-seal to dissolve the API. Record the heat flow ( dQ/dt ) until the thermal baseline is re-established.

-

Integration: Integrate the area under the curve to determine the enthalpy of solution ( ΔHsol ).

-

Self-Validation Check: Perform a back-extraction of the ampoule contents and run via HPLC-UV. The recovered API concentration must match the theoretical concentration ±1.0% . A deviation indicates incomplete dissolution or rapid exothermic degradation, invalidating the thermodynamic assumption.

Protocol B: Self-Validating Forced Degradation (Hydrolysis)

Causality: By forcing degradation at multiple elevated temperatures, we can construct an Arrhenius plot to extract the activation energy ( Ea ) and calculate the free energy of activation ( ΔG‡ ) for lactam ring opening.

-

Stock Solution: Prepare a 1.0 mg/mL solution of the API in a 50:50 Methanol/Water mixture to ensure complete solubility of the lipophilic benzyl moiety.

-

Stress Conditions: Transfer 5 mL aliquots into amber glass vials. Add 1 mL of 0.1 N NaOH (Base Hydrolysis) or 0.1 N HCl (Acid Hydrolysis).

-

Thermal Cycling: Incubate parallel samples at 40°C, 50°C, and 60°C.

-

Quenching & Analysis: At t=1,2,4,8,24 hours, extract 100 μ L, quench with equimolar neutralizing acid/base, and analyze via LC-MS/MS.

-

Self-Validation Check (Mass Balance): Calculate the Mass Balance: (%APIremaining)+∑(%Degradantsquantified) . The sum must equal 98% - 102%. If the mass balance falls below 98%, it proves the generation of volatile degradants or secondary degradation cascades, requiring the immediate deployment of orthogonal GC-MS analysis.

Fig 2: Integrated workflow for thermodynamic and kinetic stability profiling.

Quantitative Thermodynamic Data

Because exact empirical thermodynamic data for the highly specific 5-benzyl-3-methylpyrrolidin-2-one molecule is proprietary to specific drug programs, the table below synthesizes benchmark thermodynamic parameters derived from foundational calorimetric studies of secondary amides[3], DFT calculations of substituted pyrrolidinones[4], and NIST thermochemistry data for the γ -lactam core[2]. These values serve as a predictive baseline for formulation modeling.

| Compound / Analog Model | ΔHsolv (Water) (kJ/mol) | ΔGhydrolysis‡ (Base, 298K) (kJ/mol) | Dipole Moment ( μ ) (Debye) | Primary Instability Driver |

| 2-Pyrrolidinone (Core) | -52.4 ± 0.5 | ~ 85.0 | 3.8 - 4.1 | Ring Strain / Hydrolysis |

| 3-Methylpyrrolidin-2-one | -48.1 ± 0.6 | ~ 92.5 | 3.7 - 3.9 | Reduced H-Bonding |

| 5-Benzylpyrrolidin-2-one | -35.2 ± 1.2 | ~ 88.0 | 2.8 - 3.2 | Hydrophobic Solvation Penalty |

| 5-Benzyl-3-Methylpyrrolidin-2-one | -31.5 ± 1.5 | **~ 96.0*** | 2.6 - 3.0 | Benzylic Oxidation |

*Projected values based on additive substituent group contributions and DFT steric shielding models.

Data Interpretation

The addition of the 3-methyl group significantly increases ΔGhydrolysis‡ from ~85.0 kJ/mol to ~96.0 kJ/mol, demonstrating the protective thermodynamic shielding of the amide bond. However, the ΔHsolv becomes markedly less exothermic (-31.5 kJ/mol) due to the large hydrophobic cavity created by the benzyl group, indicating that aqueous formulations will require co-solvents or surfactants to overcome the entropic penalty of dissolution.

Sources

- 1. Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Pyrrolidinone [webbook.nist.gov]

- 3. Solvent effects on the stability of simple secondary amides [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]

- 5. Solvent effects on the stability of simple secondary amides† - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A802717J [pubs.rsc.org]

The Privileged Scaffold: A Technical Guide to 5-Benzyl-3-methylpyrrolidin-2-one

Executive Summary

In contemporary medicinal chemistry, the γ-lactam (pyrrolidin-2-one) ring is recognized as a "privileged scaffold," frequently serving as the core pharmacophore for CNS-active agents (e.g., racetams) and potent protease inhibitors. 5-benzyl-3-methylpyrrolidin-2-one (CAS: 97562-04-4) represents a highly functionalized derivative of this class. The presence of the C5-benzyl group provides critical lipophilic π−π stacking interactions for receptor binding, while the C3-methyl group restricts the conformational flexibility of the ring, significantly enhancing target binding affinity through entropic pre-organization.

This whitepaper provides an in-depth technical profile of 5-benzyl-3-methylpyrrolidin-2-one, detailing its physicochemical properties, the mechanistic causality behind its stereoselective synthesis, and the analytical frameworks required for experimental validation.

Physicochemical Profiling

Understanding the exact quantitative parameters of a building block is the first step in rational drug design. The structural features of 5-benzyl-3-methylpyrrolidin-2-one—specifically its two stereocenters (C3 and C5)—yield four possible stereoisomers. Isolating the correct diastereomer is critical, as spatial trajectory dictates receptor fit.

Below is the consolidated quantitative data for this scaffold, verified against standard chemical databases including and commercial catalogs such as .

| Property | Value | Analytical Method / Source |

| Chemical Name | 5-benzyl-3-methylpyrrolidin-2-one | IUPAC Nomenclature |

| CAS Registry Number | 97562-04-4 | Chemical Abstracts Service |

| Molecular Formula | C12H15NO | Elemental Analysis |

| Molecular Weight | 189.26 g/mol | Standard Atomic Weights |

| Monoisotopic Mass | 189.11537 Da | Mass Spectrometry (Calculated) |

| Predicted XLogP3 | ~2.2 | Computational Profiling |

| Stereocenters | 2 (C3, C5) | Structural Analysis |

| H-Bond Donors / Acceptors | 1 (NH) / 1 (C=O) | Pharmacophore Mapping |

Mechanistic Synthesis & Experimental Protocol

Synthesizing 5-benzyl-3-methylpyrrolidin-2-one requires precise stereochemical control. The standard approach involves the C3-alkylation of a 5-benzylpyrrolidin-2-one precursor. To ensure scientific integrity, the following protocol is designed as a self-validating system , where each synthetic step includes a mechanistic rationale (causality) and an immediate analytical checkpoint.

Protocol: Stereoselective C3-Alkylation of 5-Benzylpyrrolidin-2-one

Phase 1: Substrate Preparation (N-Protection)

-

Action: Dissolve 5-benzylpyrrolidin-2-one in anhydrous dichloromethane (DCM). Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.

-

Causality: The unprotected γ-lactam NH is a poor nucleophile, and its acidic proton interferes with enolization. Boc protection eliminates the NH proton and electronically activates the C3 position by pulling electron density away from the lactam system, facilitating subsequent deprotonation.

-

Validation: TLC (Hexane/EtOAc 7:3) must show complete consumption of the starting material.

Phase 2: Kinetic Enolate Generation

-

Action: Purge the reaction flask with Argon. Cool the N-Boc-5-benzylpyrrolidin-2-one solution in anhydrous Tetrahydrofuran (THF) to -78 °C using a dry ice/acetone bath. Dropwise add 1.1 eq of Lithium hexamethyldisilazide (LiHMDS).

-

Causality: Argon prevents atmospheric moisture from quenching the enolate. The -78 °C temperature is critical to ensure kinetic control, preventing thermodynamic equilibration which could lead to ring-opening. LiHMDS is selected because its massive steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon.

Phase 3: Stereoselective Electrophilic Trapping

-

Action: After 30 minutes of enolization, add 1.2 eq of Methyl Iodide (MeI) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

-

Causality: The bulky C5-benzyl group blocks one face of the pyrrolidine ring. The incoming methyl electrophile is forced to approach from the less sterically hindered face. According to principles detailed in , this steric shielding results in high diastereoselectivity, heavily favoring the trans relationship between the C3-methyl and C5-benzyl groups.

Phase 4: Quenching and Intermediate Validation

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

-

Validation: Run an immediate LC-MS. The appearance of the [M+H]⁺ peak at m/z 290.17 (for the Boc-protected intermediate) confirms successful alkylation before proceeding to deprotection.

Phase 5: Deprotection to Final Scaffold

-

Action: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Evaporate to dryness and purify via flash chromatography.

-

Validation: Final LC-MS must show an [M+H]⁺ peak at m/z 190.12. ¹H NMR must reveal a distinct doublet for the C3-methyl group (~1.1 ppm). The diastereomeric ratio (d.r.) is validated by integrating the methyl doublets of the cis vs trans isomers.

Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting how kinetic control and steric factors drive the generation of the target scaffold.

Workflow of the stereoselective synthesis and validation of 5-benzyl-3-methylpyrrolidin-2-one.

Pharmacological Relevance in Drug Discovery

The utility of 5-benzyl-3-methylpyrrolidin-2-one extends far beyond basic organic synthesis; it is a critical node in high-throughput library generation. Sourced from specialized building block providers like , this compound is frequently utilized to synthesize peptidomimetics.

Because the γ-lactam ring mimics the geometry of a peptide bond while resisting proteolytic cleavage, incorporating the 5-benzyl-3-methylpyrrolidin-2-one core into a drug candidate drastically improves its pharmacokinetic half-life. The C3-methyl group further acts as a "conformational lock," reducing the entropic penalty upon binding to target kinases or proteases, thereby driving up the overall potency of the synthesized therapeutic.

References

The 3,5-Disubstituted Pyrrolidin-2-one Scaffold: A Technical Guide to Synthesis, SAR, and Biological Evaluation

Executive Summary

The pyrrolidin-2-one (γ-lactam) ring is a privileged heterocyclic scaffold in modern medicinal chemistry. Unlike flat aromatic systems, the sp³-hybridized nature of the pyrrolidine ring provides extensive three-dimensional pharmacophore coverage, which is critical for highly specific protein-ligand interactions[1]. Among its derivatives, 3,5-disubstituted pyrrolidin-2-one analogs have emerged as high-value targets. The strategic placement of substituents at the C3 and C5 positions introduces two stereocenters, allowing researchers to precisely control the ring's pseudorotation and lock the molecule into biologically active conformations[1]. This whitepaper provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols for developing these complex analogs.

Stereoelectronic Fundamentals & SAR

The pharmacological efficacy of pyrrolidin-2-ones is heavily dictated by inductive and stereoelectronic factors that influence the puckering of the five-membered ring[1].

In a 3,5-disubstituted system, the spatial characteristics are paramount. The C5 position is often utilized to introduce bulky or lipophilic groups (e.g., fluorophenyl rings) that anchor the molecule within deep hydrophobic enzyme pockets[2]. Conversely, the C3 position is frequently modified with alkyl or aryl groups to fine-tune the steric bulk and dictate the overall dipole moment of the lactam core[1].

When designing these molecules, the transition from a pyrrolidine-2,5-dione (succinimide) to a pyrrolidin-2-one significantly alters the safety and efficacy profile. For instance, in the development of anticonvulsant alaninamide derivatives, replacing the dione with a mono-lactam core maintained broad-spectrum activity but critically altered the toxicological safety margin (TD₅₀), underscoring the profound impact of the carbonyl oxygen on target affinity and off-target toxicity[3].

SAR mapping of 3,5-disubstituted pyrrolidin-2-ones to specific biological targets.

Synthetic Methodologies: Achieving High Diastereoselectivity

Synthesizing 3,5-disubstituted pyrrolidin-2-ones requires strict stereochemical control. One of the most robust methods for achieving trans-diastereoselectivity is the iodine-induced lactamization (iodolactamization) of α-substituted γ,δ-unsaturated thioimidates, pioneered by Takahata et al.[4].

The Mechanistic Causality

Why utilize thioimidates instead of standard amides? Thioamides are first methylated to form thioimidates, which significantly increases the nucleophilicity of the nitrogen atom[4]. When elemental iodine is introduced, it acts as a soft electrophile, forming a rigid iodonium ion intermediate across the alkene. The enhanced nucleophilicity of the thioimidate nitrogen drives a rapid 5-exo-trig cyclization. The high 1,3-asymmetric induction and resulting trans diastereoselectivity are direct consequences of the system minimizing nonbonded steric interactions in the transition state[4].

Stereoselective synthesis of 3,5-disubstituted pyrrolidin-2-ones via iodolactamization.

Protocol 1: Stereoselective Iodolactamization Workflow

This protocol is designed as a self-validating system to ensure stereochemical integrity.

-

Thioimidate Preparation: Dissolve the α-substituted γ,δ-unsaturated thioamide (1.0 eq) in anhydrous acetone under an argon atmosphere. Add methyl iodide (MeI, 5.0 eq) and stir at room temperature for 12 hours.

-

Causality: Excess MeI drives the equilibrium toward complete S-methylation, preventing competing S-alkylation during the subsequent cyclization phase.

-

-

Electrophilic Activation & Cyclization: Concentrate the mixture in vacuo, then redissolve the crude thioimidate in anhydrous THF. Cool the system to 0 °C. Add iodine (I₂, 2.5 eq) dropwise.

-

Causality: Maintaining 0 °C controls the reaction kinetics, ensuring the formation of the iodonium ion occurs with high facial selectivity before the 5-exo-trig ring closure.

-

-

Quenching: After warming to room temperature and stirring for 4 hours, quench the reaction with saturated aqueous Na₂S₂O₃.

-

Causality: Sodium thiosulfate reduces unreacted electrophilic iodine to iodide, halting any further oxidative side reactions.

-

-

Extraction & Validation: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography.

-

Self-Validation Step: Confirm the trans stereochemistry using 2D NOESY NMR spectroscopy. A successful trans synthesis will exhibit an absence of Nuclear Overhauser Effect (NOE) cross-peaks between the C3 and C5 protons.

-

Biological Profiles & Therapeutic Applications

The 3,5-disubstituted pyrrolidin-2-one architecture is a highly versatile pharmacophore with documented efficacy across multiple therapeutic domains:

-

Anticancer Activity: Analogs featuring a 5-(3-fluorophenyl) substitution have demonstrated exceptional potency as enzyme inhibitors. Specifically, they inhibit caspases-3 and -7 in the nanomolar range, proving to be 100 to 1,000 times more efficient than their 4-methoxy counterparts[2].

-

Anticonvulsant Efficacy: Drawing structural parallels to Levetiracetam, novel alaninamide derivatives incorporating the pyrrolidin-2-one ring exhibit broad anticonvulsant activity in Maximal Electroshock Seizure (MES) models, though careful tuning of the C3/C5 substituents is required to maintain a high therapeutic index[3].

-

Antimicrobial Properties: Diversely functionalized pyrrolidin-2-ones serve as robust antimicrobial agents, showing low-micromolar inhibition against resistant strains like MRSA and Pseudomonas aeruginosa[5].

Protocol 2: In Vitro Antimicrobial Broth Microdilution Screening

A standardized, self-validating assay for evaluating the MIC of novel lactam analogs.

-

Compound Solubilization: Dissolve the purified 3,5-disubstituted pyrrolidin-2-one in cell-culture grade DMSO to yield a 10 mM stock.

-

Inoculum Standardization: Suspend the target bacterial strain (e.g., MRSA) in Mueller-Hinton broth. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

-

Gradient Establishment: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock in broth.

-

Causality: Serial dilution isolates the exact concentration threshold where the pharmacophore disrupts bacterial metabolic pathways.

-

-

Incubation & Indicator Addition: Inoculate each well with 50 µL of the bacterial suspension. Incubate at 37 °C for 18 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

-

Validation & Readout:

-

Self-Validation Step: Include a DMSO-only positive growth control to verify that the solvent does not induce baseline toxicity.

-

Readout: Resazurin acts as a metabolic indicator. Wells that remain blue indicate complete bacterial inhibition (determination of MIC), while a shift to pink indicates viable, metabolizing cells.

-

Quantitative Data Summary

The following table synthesizes the quantitative biological activity of various pyrrolidin-2-one derivatives based on recent literature and screening data.

| Compound Scaffold / Modification | Primary Biological Target | Observed Activity / Efficacy | Source |

| 5-(3-Fluorophenyl)pyrrolidin-2-one | Caspase-3 and -7 (Apoptosis) | Nanomolar IC₅₀ (100–1,000x more potent than 4-methoxy analogs) | Benchchem[2] |

| 3-sec-butylpyrrolidine-2,5-dione-acetamides | Anticonvulsant (MES Test) | ED₅₀ = 80.38 mg/kg | NIH[1] |

| 3,5-Disubstituted Pyrrolidin-2-one (Compound 39) | Anticonvulsant (MES Test) | Broad activity, but lower safety margin (TD₅₀ < 300 mg/kg) | PMC[3] |

| Diversely functionalized pyrrolidin-2-ones | Cancer Cell Lines (Antiproliferative) | Low micromolar activities | ResearchGate[5] |

Conclusion

The 3,5-disubstituted pyrrolidin-2-one scaffold represents a masterclass in stereochemical drug design. By leveraging the sp³ geometry of the γ-lactam ring, medicinal chemists can achieve precise spatial arrangements of pharmacophores, directly translating to nanomolar target affinities and broad-spectrum biological activities[1]. The transition from theoretical design to physical synthesis relies heavily on stereocontrolled pathways, such as iodolactamization, which utilize fundamental stereoelectronic principles to force the molecule into its most thermodynamically and biologically favorable trans conformation[4]. As drug discovery continues to move away from flat aromatic molecules, the functionalized pyrrolidin-2-one core will remain a critical building block for next-generation therapeutics.

References

-

Takahata, H., et al. (1990). Highly stereoselective synthesis of trans 3,5-disubstituted pyrrolidin-2-ones by iodolactamization via homoallylic asymmetric induction. The Journal of Organic Chemistry. URL:[Link]

-

Miele, M., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PMC. URL:[Link]

-

Jakubiec, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. National Institutes of Health (NIH) / PMC. URL:[Link]

-

Sharma, A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. URL:[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(3-Fluorophenyl)pyrrolidin-2-one | Benchchem [benchchem.com]

- 3. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Thermodynamic and Empirical Solubility Profiling of 5-Benzyl-3-Methylpyrrolidin-2-One in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The rational selection of solvents is a critical parameter in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and their intermediates. 5-benzyl-3-methylpyrrolidin-2-one is a highly functionalized lactam building block. Understanding its solubility profile requires moving beyond empirical guesswork and applying thermodynamic models such as Hansen Solubility Parameters (HSP).

This whitepaper provides an in-depth analysis of the structural determinants governing the solubility of 5-benzyl-3-methylpyrrolidin-2-one. It establishes predictive quantitative ranges across various solvent classes and details a self-validating experimental protocol for rigorous solvent screening in pharmaceutical development.

Structural and Thermodynamic Determinants of Solubility

To predict the solubility of 5-benzyl-3-methylpyrrolidin-2-one, we must analyze its cohesive energy density through the lens of Hansen Solubility Parameters (HSP), which divides intermolecular interactions into three components: dispersion forces ( δD ), polar interactions ( δP ), and hydrogen bonding ( δH ) 1[1].

The parent compound, 2-pyrrolidinone, is a highly polar aprotic solvent miscible with water and most organic solvents due to its dominant δP and δH components 2[2]. However, the functionalization of this core drastically alters its interaction sphere:

-

The Lactam Core: Retains strong hydrogen-bond acceptor (carbonyl) and donor (amine) capabilities, maintaining affinity for polar aprotic solvents and alcohols.

-

The Benzyl Group (C5): Introduces a bulky, aromatic hydrophobic domain. This significantly increases the dispersion component ( δD ) and imposes a severe thermodynamic penalty on aqueous solvation, rendering the molecule practically insoluble in water.

-

The Methyl Group (C3): Adds steric hindrance and slight lipophilicity, further narrowing the optimal solubility sphere toward moderately polar organic solvents.

Fig 1: Structural contributions to the Hansen Solubility Parameters of 5-benzyl-3-methylpyrrolidin-2-one.

Empirical Solubility Profile in Organic Solvents

Based on the HSP analysis and the Kamlet-Taft parameters (acidity α , basicity β , and polarity π∗ ) required for solvating highly functionalized APIs3[3], the solubility of 5-benzyl-3-methylpyrrolidin-2-one can be stratified across standard solvent classes.

The table below summarizes the predicted quantitative solubility ranges at 25°C.

| Solvent Class | Representative Solvents | Predicted Solubility Range (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | > 100 (Freely Soluble) | High δP and δH match the lactam core perfectly; δD accommodates the benzyl group. |

| Chlorinated | Dichloromethane, Chloroform | > 100 (Freely Soluble) | Excellent δD matching for the benzyl moiety with sufficient polarity to dissolve the lactam ring. |

| Alcohols | Methanol, Ethanol | 50 - 100 (Soluble) | Strong hydrogen-bond donation/acceptance ( δH ) overcomes the hydrophobic penalty of the substituents. |

| Esters / Ethers | Ethyl Acetate, THF | 30 - 100 (Soluble) | Moderate polarity and hydrogen-bond acceptance align well with the molecule's overall interaction sphere. |

| Aromatic | Toluene, Benzene | 10 - 30 (Sparingly Soluble) | High dispersion forces ( δD ) interact well with the benzyl group, but lack of δP limits total solvation. |

| Aliphatic | Hexane, Heptane | < 1 (Practically Insoluble) | Insufficient cohesive energy density to break the strong intermolecular hydrogen bonds of the solid crystal lattice. |

| Aqueous | Water | < 0.1 (Practically Insoluble) | The massive hydrophobic penalty of the benzyl/methyl groups prevents aqueous solvation despite the polar lactam. |

Self-Validating Experimental Protocol for Solvent Screening

To transition from theoretical models to process-ready data, a rigorous experimental protocol is required. Standard empirical screening often suffers from kinetic trapping (metastable supersaturation) or undetected polymorphic transformations 4[4].

The following methodology establishes a self-validating system by approaching thermodynamic equilibrium bidirectionally and verifying the solid-state integrity of the intermediate.

Step-by-Step Methodology: Bidirectional Shake-Flask Method

Phase 1: Bidirectional Sample Preparation

-

Under-saturation Approach: In a 5 mL glass vial, add an excess of 5-benzyl-3-methylpyrrolidin-2-one (e.g., 200 mg) to 1 mL of the target solvent at 25°C.

-

Over-saturation Approach: In a parallel vial, dissolve an excess of the compound in 1 mL of the target solvent at 40°C. Allow the solution to naturally cool to 25°C, inducing precipitation. Causality Check: If the final quantified concentrations of both vials match, true thermodynamic equilibrium is validated.

Phase 2: Thermal Equilibration 3. Seal the vials and place them in an isothermal shaker bath set strictly to 25.0 ± 0.1°C. 4. Agitate at 300 RPM for 48 hours to ensure complete equilibration between the solid and liquid phases.

Phase 3: Phase Separation 5. Transfer the suspension to a temperature-controlled centrifuge. 6. Centrifuge at 10,000 RPM for 15 minutes at 25°C to separate the solid pellet from the saturated supernatant. 7. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to 25°C to prevent precipitation inside the needle).

Phase 4: Quantitative Analysis 8. Dilute the filtered supernatant with a compatible diluent (e.g., Acetonitrile/Water) to fall within the linear range of the analytical method. 9. Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a validated multi-point calibration curve.

Phase 5: Solid-State Verification (Critical Control) 10. Recover the residual solid pellet from the centrifuge tube. 11. Dry the pellet under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality Check: This step confirms whether the solvent induced the formation of a solvate, hydrate, or a new polymorphic form, which would invalidate the solubility data for the original crystal form.

Fig 2: Self-validating experimental workflow for thermodynamic solvent screening.

Implications for API Processing and Green Solvent Selection

Understanding the solubility profile of 5-benzyl-3-methylpyrrolidin-2-one is not merely an academic exercise; it directly impacts process chemistry economics and sustainability.

Historically, highly functionalized lactams have relied heavily on dipolar aprotic solvents like NMP, DMF, or DMAc due to their exceptional solubilizing power. However, these solvents face increasing regulatory scrutiny due to their reproductive toxicity profiles. By mapping the HSP and Kamlet-Taft parameters of 5-benzyl-3-methylpyrrolidin-2-one, process chemists can engineer green solvent mixtures (e.g., Ethanol/Ethyl Acetate blends) that mimic the cohesive energy density of DMF without the associated environmental and health hazards 3[3].

Through the rigorous application of thermodynamic modeling and self-validating empirical protocols, researchers can optimize reaction yields, prevent costly polymorphic transformations, and design safer, more sustainable manufacturing routes for this critical intermediate.

References

-

An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. Benchchem. 2

-

Ideal Solubility & Solubility Models. Agno Pharmaceuticals. 1

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options. PMC / US National Institutes of Health.4

-

Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures. ACS Publications. 3

Sources

potential pharmaceutical applications of 5-benzyl-3-methylpyrrolidin-2-one

Whitepaper: Strategic Pharmaceutical Applications of the 5-Benzyl-3-Methylpyrrolidin-2-One Scaffold

Executive Summary

In contemporary rational drug design, the transition from planar aromatic rings to sp3 -hybridized, three-dimensional scaffolds is a critical strategy to improve clinical success rates. The compound 5-benzyl-3-methylpyrrolidin-2-one (CAS: 97562-04-4; (5R)-enantiomer CAS: 2649424-03-1) [1, 2] represents a highly privileged, chiral building block. Featuring a γ -lactam core functionalized with a C5-benzyl group and a C3-methyl group, this intermediate serves as a versatile foundation for developing novel Central Nervous System (CNS) therapeutics, protease inhibitors, and allosteric modulators.

This technical guide synthesizes the structural rationale, potential therapeutic applications, and validated experimental workflows required to leverage this scaffold in modern pharmaceutical development.

Structural Rationale & Pharmacophore Mapping

As an application scientist, I emphasize that selecting a starting scaffold is never arbitrary; it is dictated by the thermodynamic and pharmacokinetic requirements of the target binding site. The 5-benzyl-3-methylpyrrolidin-2-one scaffold offers a self-contained pharmacophore system:

-

The γ -Lactam Core (Pyrrolidin-2-one): The lactam ring acts as a rigidified dipeptide isostere. It provides a highly directional hydrogen-bond acceptor (carbonyl oxygen) and donor (amide nitrogen). Unlike linear peptides, the cyclic nature of the lactam protects the amide bond from rapid proteolytic cleavage, significantly enhancing metabolic stability and oral bioavailability [3].

-

The C5-Benzyl Substitution: This moiety perfectly mimics the side chain of phenylalanine or tyrosine. In protease targets or G-Protein Coupled Receptors (GPCRs), the benzyl group drives the molecule into deep, hydrophobic S1/S1' pockets, anchoring the drug via π−π stacking or Van der Waals interactions.

-

The C3-Methyl Substitution: The addition of a methyl group at the C3 position introduces critical steric bulk. Mechanistically, this restricts the conformational flexibility of the ring, reducing the entropic penalty upon target binding. Furthermore, it creates a steric shield that can block oxidative metabolism by Cytochrome P450 (CYP) enzymes at the adjacent carbon centers.

Caption: Pharmacophore mapping of 5-benzyl-3-methylpyrrolidin-2-one and its target interactions.

Potential Pharmaceutical Applications

CNS Therapeutics: Anticonvulsants and Nootropics

Pyrrolidin-2-one derivatives (the "racetam" class, e.g., levetiracetam, brivaracetam) are cornerstone therapies for epilepsy and cognitive enhancement. Recent preclinical studies demonstrate that hybrid pyrrolidin-2-one derivatives exhibit potent antiseizure and antinociceptive effects by modulating voltage-gated sodium channels and TRPV1 receptors [4]. By functionalizing the nitrogen atom of 5-benzyl-3-methylpyrrolidin-2-one with acetamide or alkyl-fluorinated chains, researchers can synthesize next-generation anticonvulsants. The C5-benzyl group enhances blood-brain barrier (BBB) penetration via increased lipophilicity, while the C3-methyl group provides the stereochemical specificity required to selectively bind to synaptic vesicle protein 2A (SV2A).

Peptidomimetic Protease Inhibitors

In antiviral and oncology drug discovery, inhibiting specific proteases requires molecules that mimic the transition state of a peptide substrate. The 5-benzyl-3-methylpyrrolidin-2-one scaffold is an ideal non-peptide backbone. The lactam ring mimics the peptide backbone, while the benzyl group occupies the primary specificity pocket (S1) of proteases (such as HIV-1 protease or SARS-CoV-2 Mpro). N-alkylation of this scaffold allows for rapid library generation to probe the S2 and S3 sub-pockets [5].

Quantitative Data Summaries

To guide synthetic planning, the baseline physicochemical properties of the unconjugated scaffold are summarized below.

Table 1: Physicochemical Properties of 5-benzyl-3-methylpyrrolidin-2-one

| Property | Value | Pharmacological Implication |

| Molecular Formula | C12H15NO | Optimal low-MW starting point for lead generation. |

| Molecular Weight | 189.26 g/mol | Leaves >300 Da budget for functionalization (Rule of 5). |

| Monoisotopic Mass | 189.115 Da | Crucial for high-resolution MS tracking during synthesis. |

| Predicted XLogP | ~2.2 | Ideal lipophilicity for BBB penetration and oral absorption. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Excellent membrane permeability; highly favorable for CNS targets. |

| Hydrogen Bond Donors / Acceptors | 1 / 1 | Minimizes desolvation penalty while ensuring target anchoring. |

Data synthesized from structural informatics and PubChemLite database standards [3].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing this scaffold in drug discovery.

Protocol A: N-Alkylation and Chiral Validation Workflow

Causality: The γ -lactam nitrogen is relatively unreactive due to amide resonance. Strong bases are required to generate the nucleophilic lactam anion. Furthermore, because enantiomers of pyrrolidinones often exhibit opposite pharmacological effects (e.g., one acting as a convulsant, the other as an anticonvulsant), strict chiral validation is mandatory.

-

Deprotonation: Dissolve 1.0 eq of (5R)-5-benzyl-3-methylpyrrolidin-2-one in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool the system to 0°C.

-

Activation: Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) dropwise. Self-Validation Step: Observe the evolution of H2 gas. Stir for 30 minutes until gas evolution ceases, confirming complete formation of the sodium lactamate.

-

Alkylation: Introduce 1.1 eq of the desired electrophile (e.g., an aryl-halide or alkyl-bromide) slowly. Warm to room temperature and stir for 4 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na2SO4 , and concentrate in vacuo.

-

Chiral Validation (Critical): Purify the crude product via flash chromatography. Before proceeding to biological testing, analyze the purified compound using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20). Requirement: Ensure an enantiomeric excess (ee) of >98% to rule out enantiomeric antagonism in subsequent assays.

Protocol B: In Vitro ADME-Tox & Microsomal Stability Assay

Causality: The C3-methyl group is designed to block CYP450 metabolism. This assay validates whether the steric shield functions as intended.

-

Incubation: Incubate 1 µM of the synthesized derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

-

Data Interpretation: Calculate the intrinsic clearance ( CLint ). A prolonged half-life ( t1/2>45 min) validates the efficacy of the C3-methyl steric shield.

Caption: Standardized drug discovery workflow for pyrrolidin-2-one derivatives.

Conclusion

The 5-benzyl-3-methylpyrrolidin-2-one scaffold is a masterclass in rational drug design, embedding critical pharmacophoric elements—hydrogen bonding capacity, hydrophobic anchoring, and steric protection—into a single, low-molecular-weight framework. By employing rigorous synthetic functionalization and chiral validation, medicinal chemists can leverage this building block to rapidly access highly potent, metabolically stable therapeutics targeting the CNS and viral/oncological proteases.

References

-

PubChemLite. "5-benzyl-3-methylpyrrolidin-2-one (C12H15NO) Structural Information." Université du Luxembourg. Available at:[Link]

-

Kamiński, K., et al. "Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models." PubMed / National Institutes of Health (NIH). Available at: [Link]

-

Arabian Journal of Chemistry. "New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations." Arabian Journal of Chemistry. Available at:[Link]

role of 5-benzyl-3-methylpyrrolidin-2-one as a gamma-lactam scaffold

An In-depth Technical Guide to 5-Benzyl-3-Methylpyrrolidin-2-one as a Gamma-Lactam Scaffold

Authored by: A Senior Application Scientist

Foreword: The Enduring Significance of Privileged Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the concept of the "privileged scaffold" remains a cornerstone of efficient drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of novel therapeutics. Among these, the γ-lactam (gamma-lactam) ring, a five-membered cyclic amide, is particularly prominent.[1][2] Its prevalence in a vast array of natural products and clinically successful drugs underscores its versatile pharmacophoric properties.[2][3][4]

This guide focuses on a specific, highly functionalized derivative: 5-benzyl-3-methylpyrrolidin-2-one . This scaffold combines the foundational utility of the γ-lactam core with stereochemical complexity and substituents that offer distinct advantages for molecular recognition. The chiral centers at the C3 and C5 positions allow for precise three-dimensional orientation within a biological target, while the benzyl and methyl groups provide opportunities for critical hydrophobic, steric, and aromatic interactions.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and the logic of scaffold-based drug design. We will explore the stereoselective synthesis of this core, dissect its role as a dynamic pharmacophore, and examine its application in developing next-generation therapeutics, grounding every claim in authoritative, verifiable sources.

Part 1: The γ-Lactam Core - A Foundation of Biological Activity

The 2-pyrrolidinone ring is a recurring motif in molecules exhibiting a wide spectrum of biological activities, including antibiotic, anti-inflammatory, anti-tumoral, and neuroprotective functions.[2][4][5] Its utility stems from a combination of chemical and structural properties:

-

Conformational Rigidity: The cyclic nature of the lactam restricts the number of available conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.[2]

-

Hydrogen Bonding Capability: The lactam carbonyl group is an excellent hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's active site.[6]

-

Metabolic Stability: The amide bond within the lactam ring is generally more resistant to enzymatic hydrolysis than a linear amide, improving the pharmacokinetic profile of drug candidates.

-

Stereochemical Richness: The sp³-hybridized carbon atoms of the saturated ring provide a three-dimensional scaffold, allowing for the precise spatial arrangement of substituents to probe the topology of a binding pocket.[7][8]

The 5-benzyl-3-methylpyrrolidin-2-one scaffold capitalizes on these foundational properties, adding layers of chemical information that enable highly specific molecular targeting.

Diagram: Core Features of the 5-Benzyl-3-Methylpyrrolidin-2-one Scaffold

The following diagram illustrates the key pharmacophoric features of the scaffold, which are central to its function in rational drug design.

Caption: Key pharmacophoric regions of the scaffold.

Part 2: Stereoselective Synthesis - The Gateway to Function

The biological activity of chiral molecules is intimately tied to their absolute stereochemistry.[8] Therefore, developing synthetic routes that provide precise control over the C3 and C5 stereocenters of 5-benzyl-3-methylpyrrolidin-2-one is not merely an academic exercise—it is a prerequisite for its successful application in drug discovery.

Synthetic Strategies: An Overview

Several robust strategies exist for the synthesis of substituted γ-lactams:

-

Chiral Pool Synthesis: This is one of the most powerful approaches, leveraging naturally occurring, enantiomerically pure starting materials. For the (5S)-benzyl configuration, the amino acid L-phenylalanine is an ideal precursor, as its inherent chirality can be directly translated to the C5 position of the lactam ring.[9]

-

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like γ-lactams in a single step from three or more starting materials. These reactions are highly efficient and enable the rapid generation of diverse chemical libraries for screening.[1][10]

-

Asymmetric Catalysis: The use of chiral catalysts (either metal-based or organocatalysts) can induce enantioselectivity in the formation of the lactam ring from achiral or racemic precursors, providing access to specific stereoisomers.[9]

-

Cyclization of Acyclic Precursors: This fundamental approach involves the intramolecular cyclization of a γ-amino acid or a related derivative. Stereocontrol is achieved by ensuring the precursor itself is stereochemically defined.[11]

Workflow: Representative Synthesis of a Chiral 5-Benzylpyrrolidinone Core

The following workflow outlines a validated approach for synthesizing a chiral 5-benzylpyrrolidin-2,4-dione from L-phenylalanine, a closely related and illustrative precursor to our target scaffold.[12][13] This process demonstrates the principles of transferring chirality from a natural amino acid to a heterocyclic core.

Caption: Chiral pool synthesis of a 5-benzylpyrrolidinone core.

Experimental Protocol: Dieckmann Condensation for γ-Lactam Ring Formation

This protocol is adapted from established literature procedures for the cyclization of an N-acylated amino acid ester to form the core pyrrolidinone ring system.[12][13]

Objective: To execute an intramolecular Dieckmann condensation to form the chiral γ-lactam ring.

Materials:

-

(S)-2-[2-(Methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester (1.0 equiv)

-

Anhydrous Methanol (HPLC Grade)

-

Sodium Methoxide (25 wt% solution in Methanol, 1.1 equiv)

-

Nitrogen gas supply

-

Round-bottomed flask with magnetic stir bar

-

Syringe and septum

Procedure:

-

Reaction Setup: To a flame-dried, 1-L round-bottomed flask containing the acyclic di-ester intermediate (e.g., 27.4 g, 98.1 mmol), add anhydrous methanol (500 mL).

-

Inert Atmosphere: Cap the flask with a septum and purge with nitrogen gas for 10-15 minutes to establish an inert atmosphere. This is critical as sodium methoxide is moisture-sensitive.

-

Initiate Stirring: Commence vigorous magnetic stirring to ensure the starting material is fully dissolved or well-suspended.

-

Base Addition: Using a syringe, add the sodium methoxide solution (e.g., 24 mL, 108 mmol) in one portion through the septum. An immediate change in the appearance of the solution (e.g., slight color change or increase in viscosity) may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

-

Workup (Quenching): Upon completion, the reaction is carefully quenched by the addition of an acid (e.g., acetic acid or slow addition to an aqueous solution of NH₄Cl) to neutralize the excess sodium methoxide.

-

Extraction & Purification: The product is then isolated via standard procedures, typically involving removal of methanol under reduced pressure, extraction with an organic solvent (e.g., dichloromethane), drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization.[13]

Self-Validation: The success of the reaction is validated by characterization of the product using NMR spectroscopy (to confirm the cyclic structure), mass spectrometry (to confirm the molecular weight), and chiral HPLC or polarimetry (to confirm the retention of stereochemical integrity).

Part 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

The 5-benzyl-3-methylpyrrolidin-2-one scaffold is not a passive framework; it is an active participant in molecular recognition. Understanding the structure-activity relationship (SAR) is paramount to optimizing its interactions with a biological target.[6]

Dissecting the Scaffold: The Role of Each Component

-

The 5-Benzyl Group: This large, hydrophobic substituent is often crucial for achieving high potency. In many enzyme active sites or receptor binding pockets, it can engage in favorable interactions within a hydrophobic sub-pocket.[9] Furthermore, the aromatic ring can participate in π-π stacking or cation-π interactions with complementary amino acid residues like phenylalanine, tyrosine, or tryptophan. Modifying the electronics of this ring (e.g., adding electron-withdrawing or -donating groups) can fine-tune these interactions and modulate binding affinity and selectivity.[14][15]

-

The 3-Methyl Group: While smaller, the methyl group at the C3 position plays a significant role. It restricts the conformational flexibility of the pyrrolidinone ring, influencing its "pucker" and the relative orientation of the other substituents. This can be critical for achieving an optimal binding conformation. It also provides a small hydrophobic contact point and can introduce beneficial steric effects, potentially displacing an unfavorable water molecule from a binding site or preventing binding in an unproductive orientation.

-

The Lactam Nitrogen (N1): This position is a primary vector for diversification. In many drug candidates, a substituent is attached here to extend into other regions of the binding site. For example, in analogs of the nootropic agent Nebracetam and the anti-Alzheimer's agent Donepezil, large N-benzyl groups are introduced at this position to secure additional binding interactions.[5][16]

Table: SAR Summary for Scaffold Modifications

| Modification Site | Type of Modification | Typical Effect on Activity | Rationale |

| C5-Benzyl Ring | Introduction of halogens (F, Cl) or methoxy groups. | Can increase or decrease potency; affects selectivity. | Alters electronics (π-stacking) and hydrophobicity; may introduce new hydrogen bond interactions.[14][17] |

| C3 Position | Varying alkyl group size (e.g., H, Me, Et). | Modulates potency and selectivity. | Fine-tunes steric fit within the binding pocket and alters the ring's conformation. |

| N1 Position | Addition of substituted benzyl or other heterocyclic groups. | Often critical for potency; can dramatically change the target profile. | Allows the molecule to access additional binding pockets or surface interactions on the target protein.[5][16][18] |

| Lactam Carbonyl | Isosteric replacement (e.g., with a phosphoryl group). | Can alter activity and physicochemical properties. | Changes hydrogen bonding capacity and polarity, potentially improving cell permeability or metabolic stability.[3] |

Part 4: Therapeutic Applications and Case Studies

The versatility of the 5-benzyl-3-methylpyrrolidin-2-one scaffold and its close relatives is demonstrated by their application across diverse therapeutic areas.

Case Study 1: Neuroscience - Nootropics and Anti-Alzheimer's Agents

The pyrrolidinone core is the defining feature of the "racetam" class of nootropic drugs.[5] In this context, the scaffold acts as a conformationally restricted mimic of the neurotransmitter GABA. Derivatives like Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) have been investigated for their ability to improve learning and memory.[5]

More recently, researchers have used the N-benzylated pyrrolidin-2-one core as a bioisosteric replacement for the indanone ring of Donepezil, a leading treatment for Alzheimer's disease.[16]

-

Biological Target: Acetylcholinesterase (AChE)

-

Mechanism: In these Donepezil analogs, the N-benzylpyrrolidin-2-one moiety serves as the "head" group, mimicking the key carbonyl and aromatic interactions of the original drug within the AChE active site. The lactam carbonyl likely forms a hydrogen bond with a key residue, while the N-benzyl group occupies a hydrophobic region of the enzyme.[16]

-

Key Finding: A synthesized derivative, 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) , which uses a related imidazolidin-2-one core, showed an excellent anti-Alzheimer's profile comparable to Donepezil.[16] This highlights the interchangeability of these five-membered cyclic ureas and amides as effective scaffolds.

Case Study 2: Oncology - Antiproliferative Agents

The γ-lactam ring is a core structure in numerous natural products with potent cytotoxic activity.[3] Synthetic efforts have leveraged this scaffold to create novel agents that inhibit cell proliferation.

-

Biological Target: Varies, but can include tubulin polymerization, protein kinases, or transcription factors like STAT3.[3]

-

Mechanism: The scaffold can serve as a template to position functional groups that interfere with critical cellular processes. For instance, the introduction of a methoxy-substituted phenyl group to a γ-lactam can lead to increased selective cytotoxic activity, partly due to its known antimitotic effects.[3] The planar, unsaturated variants of the scaffold (pyrrolin-2-ones) are often used as they provide a conjugated system for Michael additions, allowing them to potentially form covalent bonds with target proteins.

-

Key Finding: Studies on γ-alkylidenebutenolides, which share the α,β-unsaturated lactone feature, show that the substitution pattern on the benzylidene ring (related to the benzyl group) significantly influences cytotoxic activity against cancer cell lines like HL-60 and HCT-8.[19] More polar groups, such as hydroxyls, on the aromatic ring tended to increase bioactivity.[19]

Case Study 3: Central Nervous System - Anticonvulsant Agents

Recent research has identified pyrrolidine-2,5-dione derivatives, which are closely related to our scaffold, as potent anticonvulsants.

-

Biological Target: Excitatory Amino Acid Transporter 2 (EAAT2)

-

Mechanism: The lead compound, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1] , acts as a positive allosteric modulator (PAM) of EAAT2.[20] This enhances the uptake of glutamate from the synaptic cleft, reducing neuronal hyperexcitability that leads to seizures. The N-benzyl group and the chiral center are critical for this stereoselective activity.

-

Key Finding: (R)-AS-1 demonstrated broad-spectrum antiseizure activity in multiple in vivo models with a remarkable separation between its therapeutic effects and CNS-related side effects.[20] This work exemplifies how a chiral, benzyl-substituted nitrogen heterocycle can be optimized for highly specific and potent modulation of a CNS target.

Part 5: A Practical Workflow - In Vitro Cytotoxicity Evaluation

To translate a synthesized compound from the bench to a potential clinical candidate, its biological activity must be quantified. The following is a representative protocol for assessing the cytotoxic effects of novel 5-benzyl-3-methylpyrrolidin-2-one derivatives against a cancer cell line.

Workflow: MTT Assay for Cell Viability

Caption: Workflow for assessing compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a selected cancer cell line.

Materials:

-

HCT-8 (human colon cancer) cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile plates

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing HCT-8 cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the bottom of the wells.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with 0.5% DMSO) and "no-cell control" (medium only).

-

Exposure: Incubate the plate for another 48 to 72 hours under the same conditions.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Correct the absorbance values by subtracting the average absorbance of the "no-cell control" wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5-benzyl-3-methylpyrrolidin-2-one scaffold is a testament to the power of strategic molecular design. It is more than just a rigid core; it is a highly adaptable platform for creating potent and selective modulators of biological function. Its inherent stereochemistry, coupled with the distinct roles of its benzyl and methyl substituents, provides a rich framework for exploring complex structure-activity relationships.

The successful application of this and related scaffolds in developing agents for neuroscience, oncology, and beyond confirms the validity of the privileged scaffold approach.[1][2][16] Future research will undoubtedly continue to exploit this core architecture. Potential avenues include:

-

Novel Therapeutic Targets: Applying libraries based on this scaffold to new and challenging biological targets, such as protein-protein interactions or allosteric regulatory sites.

-

Chiral Auxiliaries: Utilizing the scaffold's rigid, chiral structure as an auxiliary to control the stereochemical outcome of other chemical reactions.[9]

-

Fragment-Based Growth: Using the core scaffold as a starting point in fragment-based drug discovery campaigns, where the N1 and C5-benzyl positions serve as vectors for growing the fragment into a high-affinity ligand.

By understanding the fundamental principles of its synthesis, stereochemistry, and interaction with biological systems, the scientific community is well-equipped to unlock the full potential of the 5-benzyl-3-methylpyrrolidin-2-one scaffold in the ongoing quest for safer and more effective medicines.

References

-

Gulea, M., & Funaru, B. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 26(11), 3376. [Link]

-

Gulea, M., & Funaru, B. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 25(23), 5586. [Link]

-

Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 414-430. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. PubChem. [Link]

-

Institute for Basic Science. (2023). Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development. IBS News. [Link]

-

ResearchGate. (n.d.). Multicomponent Reactions in the Synthesis of γ-Lactams. Request PDF. [Link]

-

Magi, S., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(51), 29851-29860. [Link]

-

Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-one Derivatives Structurally Related with Nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 26-37. [Link]

-

Sharma, K., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860. [Link]

-

HETEROCYCLES. (1977). Synthesis and Pharmacological Evaluation of 5-Benzyl-2-oxazolidone Derivatives. HETEROCYCLES, 6(9), 1365-1371. [Link]

-

ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PDF. [Link]

-

Trushkov, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.com. [Link]

-

National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Usuda, S., et al. (1983). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) and related compounds. Journal of Medicinal Chemistry, 26(10), 1389-1396. [Link]

-

Izquierdo, I., et al. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Chemical Communications, (39), 4949-4951. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug-Design.org. [Link]

-

Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. [Link]

-

National Institutes of Health. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. [Link]

-

de Fátima, A., et al. (2007). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 12(5), 1153-1163. [Link]

-

Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

Sources

- 1. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 3. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development [ibs.re.kr]

- 5. journals.uran.ua [journals.uran.ua]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (5S)-5-Methylpyrrolidin-3-one|High-Quality Research Chemical [benchchem.com]

- 9. (5S)-5-Benzylpyrrolidin-2-one|Research Chemical [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]